2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Quinazolinone derivatives are known for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-quinazolin-4-one: A closely related compound with similar biological activities.
3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: Another derivative with slight structural differences.
Uniqueness
2-Methyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties. Its combination of a quinazolinone core with a piperidine moiety makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H27N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C19H27N3O/c1-14(2)12-21-10-8-16(9-11-21)13-22-15(3)20-18-7-5-4-6-17(18)19(22)23/h4-7,14,16H,8-13H2,1-3H3 |
InChI Key |
DZCCKGUFWOIXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.